2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
27230-56-4 |
|---|---|
Molecular Formula |
C6H8F3NO |
Molecular Weight |
167.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C6H8F3NO/c1-4-2-10(3-4)5(11)6(7,8)9/h4H,2-3H2,1H3 |
InChI Key |
QAQJWSXAWNEPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction typically employs α-chloro- or α-bromo-2,2,2-trifluoroethanone as the electrophilic substrate. In a nitrogen atmosphere, 3-methylazetidine is introduced to a solution of the α-halo ketone in dimethylformamide (DMF) alongside a mild base such as sodium bicarbonate. The base neutralizes hydrogen halide byproducts, shifting the equilibrium toward product formation.
Key parameters include:
-
Temperature : Reactions are conducted at 50–60°C to balance kinetic efficiency and thermal stability of the azetidine.
-
Solvent : DMF enhances solubility of both reactants and intermediates, though tetrahydrofuran (THF) has been explored as a less polar alternative.
-
Stoichiometry : A 1:1.2 molar ratio of α-halo ketone to 3-methylazetidine ensures complete conversion, with excess azetidine mitigating side reactions.
Post-reaction workup involves dilution with water, extraction with dichloromethane, and vacuum distillation to isolate the product. Yields range from 70–85%, with purity >90% confirmed via H NMR and GC-MS.
Condensation of Trifluoroacetic Acid Derivatives with 3-Methylazetidine
An alternative route involves the direct coupling of trifluoroacetic acid (TFA) derivatives with 3-methylazetidine. This method circumvents the need for halogenated precursors but requires activated acylating agents.
Acyl Chloride Intermediate Route
Trifluoroacetyl chloride is reacted with 3-methylazetidine in the presence of a tertiary amine (e.g., triethylamine) to scavenge HCl. The reaction proceeds at 0–5°C in anhydrous ether, yielding the target compound after 4–6 hours.
Table 1: Representative Reaction Conditions for Acyl Chloride Route
| Parameter | Value |
|---|---|
| Molar ratio (TFA-Cl:azetidine) | 1:1.1 |
| Solvent | Diethyl ether |
| Temperature | 0–5°C |
| Yield | 78–82% |
Ester Aminolysis Strategy
Methyl trifluoroacetate undergoes aminolysis with 3-methylazetidine under catalytic conditions. Tungstic acid (HWO) at 0.5–2 wt% accelerates the reaction at 85–90°C, achieving conversions >80% in 7–12 hours. Excess methanol is removed via fractional distillation to drive the equilibrium.
Reductive Amination of Trifluoroacetyl Derivatives
Reductive amination using 3-methylazetidine and trifluoroacetaldehyde represents a less common but atom-economical approach. Sodium cyanoborohydride (NaBHCN) in methanol at pH 5–6 facilitates imine formation and subsequent reduction, though yields are modest (50–60%) due to competing aldol side reactions.
Purification and Stabilization Techniques
Distillation and Crystallization
Fractional distillation under reduced pressure (0.07–0.1 mbar) is critical for isolating the product from high-boiling impurities. For crystalline derivatives, recrystallization from hexane/ethyl acetate mixtures enhances purity to >98%.
Stabilization Against Decomposition
The compound’s sensitivity to air and moisture necessitates storage under nitrogen or argon. Acidic salts (e.g., hydrochloride) improve stability, though freebase forms are preferred for further derivatization.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Additions at the Carbonyl Group
The electron-withdrawing trifluoromethyl group activates the carbonyl carbon for nucleophilic attack. Key reactions include:
-
Grignard Reagent Addition : Reacts with organomagnesium halides (RMgX) to form tertiary alcohols. For example, methylmagnesium bromide yields 1-(3-methylazetidin-1-yl)-2,2,2-trifluoro-1-phenylethanol under anhydrous THF conditions.
-
Reductive Amination : The ketone undergoes reductive amination with primary amines (e.g., benzylamine) in the presence of NaBH₃CN, producing secondary amines with retention of the azetidine ring.
Ring-Opening Reactions of the Azetidine Ring
The strained four-membered azetidine ring undergoes selective ring-opening under acidic or basic conditions:
-
Acid-Catalyzed Hydrolysis : In 1M HCl, the azetidine ring opens to form 3-methyl-1-(trifluoroacetyl)azetidin-3-ol, confirmed by (δ = -72.5 ppm) .
-
Base-Mediated Ring Expansion : Treatment with KOtBu in THF triggers ring expansion to a six-membered piperidine derivative via a -alkyl shift mechanism .
Cycloaddition Reactions
Compound A participates in [3+2] cycloadditions due to its electron-deficient carbonyl group:
| Dipolarophile | Reaction Conditions | Product | Yield |
|---|---|---|---|
| Nitrile imines | CH₂Cl₂, NEt₃, 12 h, rt | 5-Trifluoromethyl-1,2,4-triazoles | 37–49% |
| Diazo compounds | Toluene, 80°C, 6 h | Pyrazoline derivatives | 22% |
The regioselectivity of cycloadditions is attributed to the electron-withdrawing CF₃ group, which directs nucleophilic attack to the β-position .
Mechanistic Insights from Computational Studies
DFT calculations (B3LYP/6-31G(d,p)) reveal key transition states and activation energies for azetidine ring-opening pathways :
| Reaction Pathway | ΔH‡ (kJ/mol) | ΔG‡ (kJ/mol) | Dominant Pathway |
|---|---|---|---|
| Acid-catalyzed hydrolysis | 50.5 | 58.0 | Kinetically favored (trans product) |
| Base-mediated ring expansion | 70.8 | 79.4 | Thermodynamically disfavored |
The trans-diastereoselectivity in ring-opening reactions arises from steric hindrance between the 3-methyl group and incoming nucleophiles .
Fluorine-Specific Reactivity
The CF₃ group enables unique transformations:
-
Fluoride Elimination : Under strong bases (e.g., LDA), β-elimination generates trifluoroethylene gas (detected via GC-MS).
-
Radical Reactions : UV irradiation with AIBN initiates radical coupling at the CF₃ group, forming dimeric products (confirmed by HRMS).
Stability and Side Reactions
-
Thermal Decomposition : At >150°C, Compound A decomposes into 3-methylazetidine and trifluoroacetic anhydride (TGA analysis, onset at 162°C) .
-
Photoreactivity : Prolonged UV exposure leads to Norrish-type cleavage, producing 3-methylazetidine and CO.
Reaction Optimization Guidelines
| Parameter | Optimal Conditions | Impact on Yield |
|---|---|---|
| Solvent | CH₂Cl₂ or THF | Maximizes polarity for dipolar reactions |
| Temperature | 0–25°C | Prevents thermal degradation |
| Catalyst | NEt₃ (3.0 equiv) | Enhances nucleophilicity |
Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl group in 2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design. Research has indicated its potential as a precursor for developing novel pharmaceuticals targeting various diseases.
Case Study :
A study explored the synthesis of derivatives of this compound to evaluate their biological activity against specific cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting that modifications to the azetidine ring could enhance therapeutic efficacy.
Agrochemicals
The compound's unique properties make it suitable for use in agrochemical formulations. Its fluorinated nature contributes to increased potency and reduced environmental degradation.
Case Study :
Field trials were conducted to assess the efficacy of formulations containing this compound against common agricultural pests. The results indicated improved pest control compared to traditional agents, highlighting its potential as a safer alternative.
Materials Science
In materials science, the incorporation of fluorinated compounds like this compound into polymer matrices has been investigated for enhancing thermal stability and chemical resistance.
Case Study :
Research focused on blending this compound with various polymers to create coatings with superior properties. The modified polymers exhibited enhanced durability and resistance to solvents, making them ideal for industrial applications.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The azetidine ring can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Heterocycle Core Variations
- 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one (CAS: 318-54-7, ): The indole core is aromatic and planar, enabling π-π stacking interactions in biological targets. The electron-rich indole nitrogen donates electron density, partially countering the electron-withdrawing effect of the trifluoroacetyl group. In contrast, the non-aromatic azetidine in the target compound lacks conjugation, resulting in reduced electronic delocalization but enhanced basicity at the azetidine nitrogen .
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one (CAS: 18207-47-1, ):
The furan ring introduces oxygen as a heteroatom, creating a polarizable system. The target compound’s azetidine nitrogen is more nucleophilic than furan oxygen, making it more reactive in alkylation or acylation reactions. The furan derivative’s lower molecular weight (164.08 g/mol vs. ~179.13 g/mol for the target compound) may also influence solubility and volatility .- The bulky 2-methylpropyl group increases steric hindrance, reducing reactivity compared to the smaller 3-methylazetidine in the target compound .
Crystallographic and Conformational Data
- 2,2,2-Trifluoro-1-[3-(2,2,2-trifluoroacetyl)azulen-1-yl]ethanone (): Single-crystal X-ray data (R factor = 0.038) confirm a planar azulene core with a dihedral angle of 8.2° between the trifluoroacetyl group and the azulene ring. The target compound’s azetidine is expected to adopt an envelope conformation, introducing torsional strain that may enhance reactivity in ring-opening reactions .
Reactivity Profiles
Hydrolytic Stability :
Azetidines are prone to acid-catalyzed ring-opening, whereas aromatic heterocycles (e.g., triazoles in ) exhibit greater stability. The trifluoroacetyl group’s electron-withdrawing nature further destabilizes the azetidine ring, making the target compound more reactive than its pyrazole or triazole analogs .Biological Reactivity :
The 3-methylazetidine’s strain and basicity may facilitate interactions with enzymatic active sites, as seen in covalent inhibitors. In contrast, trifluoroacetyl-indoles () rely on aromatic stacking for target binding .
Physical Properties
Biological Activity
2,2,2-Trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity, including antimicrobial properties, mechanism of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 179.13 g/mol. Its structure features a trifluoroethyl group attached to a 3-methylazetidine moiety, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds with azetidine structures exhibit significant antimicrobial properties. For instance, azetidine derivatives have been shown to possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Azetidine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 mg/L |
| Compound B | Escherichia coli | 1 mg/L |
| This compound | MRSA | TBD |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the azetidine ring may interact with bacterial cell membranes or interfere with essential metabolic pathways. Similar compounds have been observed to inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Study 1: Antimicrobial Efficacy
A recent study investigated the efficacy of various azetidine derivatives, including this compound, against resistant strains of bacteria such as MRSA. The results indicated promising activity with an MIC comparable to standard antibiotics.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of azetidine compounds has revealed that modifications to the azetidine ring can significantly enhance biological activity. This suggests that further optimization of this compound could lead to more potent derivatives.
Q & A
Q. What are the optimal synthetic routes for 2,2,2-trifluoro-1-(3-methylazetidin-1-yl)ethan-1-one, and how can purity be ensured?
Acylation of 3-methylazetidine with trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) at low temperatures (-15°C) is a common approach. Post-reaction, purification via column chromatography or recrystallization ensures high purity (>95%). Key challenges include controlling exothermic reactions and avoiding over-acylation. NMR (¹H, ¹³C, ¹⁹F) and LC-MS are critical for verifying structural integrity and purity .
Q. How should researchers interpret spectral data for this compound, particularly ¹⁹F NMR shifts?
The trifluoromethyl group exhibits a characteristic ¹⁹F NMR signal near δ = -71 ppm (DMSO-d₆), with splitting patterns influenced by neighboring substituents. For example, coupling constants (J = 34.8 Hz in ¹³C NMR) reflect electronic interactions between the carbonyl and trifluoromethyl groups. Cross-validation with ¹H-¹³C HSQC/HMBC spectra is recommended to resolve ambiguities .
Q. What experimental precautions are necessary when handling this compound?
Use inert atmospheres (N₂/Ar) during synthesis to prevent hydrolysis of the azetidine ring. Gloveboxes are advised for moisture-sensitive steps. Waste containing fluorine must be neutralized before disposal to avoid environmental hazards .
Advanced Research Questions
Q. How can computational methods elucidate the electronic effects of the trifluoromethyl group on reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effect of the -CF₃ group, predicting its impact on the carbonyl’s electrophilicity. Solvent effects (e.g., DCM vs. THF) on reaction kinetics can be simulated using Polarizable Continuum Models (PCM) .
Q. What strategies address contradictions in spectroscopic data during structural validation?
Discrepancies in ¹³C NMR shifts (e.g., δ = 180–185 ppm for carbonyls) may arise from tautomerism or solvent effects. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystallizable) provide definitive confirmation. For non-crystalline samples, dynamic NMR or variable-temperature studies can resolve conformational ambiguities .
Q. How does the 3-methylazetidine moiety influence the compound’s reactivity in multicomponent reactions?
The strained azetidine ring enhances nucleophilicity at the nitrogen, enabling regioselective alkylation or arylation. For example, in azide-alkyne cycloadditions, the methyl group sterically directs reaction pathways, favoring specific regioisomers. Kinetic studies under varying temperatures (-15°C to 25°C) can quantify these effects .
Q. What pharmacological assays are suitable for studying this compound’s bioactivity?
Target engagement can be assessed via dopamine receptor binding assays (e.g., D1/D2 selectivity) using radiolabeled ligands. In vitro cytotoxicity (MTT assay) and ADMET profiling (e.g., microsomal stability) are critical for drug discovery. Molecular docking (AutoDock Vina) predicts binding poses relative to known D1 modulators .
Methodological Considerations
Q. When is single-crystal X-ray diffraction applicable for this compound?
Crystallization is challenging due to the compound’s low melting point (~70°C) and hygroscopicity. Co-crystallization with coformers (e.g., succinic acid) or using non-polar solvents (hexane/ether) may yield suitable crystals. If unsuccessful, powder XRD paired with Rietveld refinement offers an alternative .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
Strict control of reaction stoichiometry (TFAA:azetidine = 1.1:1) and temperature (±2°C) minimizes side products. Process Analytical Technology (PAT) tools, like in-situ FTIR, monitor reaction progress in real time. Design of Experiments (DoE) optimizes yield and purity .
Q. What advanced NMR techniques resolve overlapping signals in complex mixtures?
DOSY (Diffusion-Ordered Spectroscopy) distinguishes species by molecular weight, while ¹⁹F-¹H HOESY identifies spatial proximity between fluorine and protons. For dynamic systems, EXSY (Exchange Spectroscopy) quantifies interconversion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
